molecular formula C8H9N3O B6232558 2-(4-azidophenyl)ethan-1-ol CAS No. 69258-88-4

2-(4-azidophenyl)ethan-1-ol

Cat. No.: B6232558
CAS No.: 69258-88-4
M. Wt: 163.2
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Description

2-(4-Azidophenyl)ethan-1-ol (CAS: 69258-88-4) is a phenyl ethanol derivative characterized by a para-azido (-N₃) substituent on the aromatic ring and a hydroxyl (-OH) group on the adjacent ethyl chain. Its molecular formula is C₈H₉N₃O, with a molecular weight of 163.18 g/mol. Key synonyms include p-Azidophenethanol, 4-Azidobenzeneethanol, and 2-(4-Azidophenyl)ethanol .

The azide functional group confers unique reactivity, making this compound valuable in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) for bioconjugation or polymer synthesis.

Properties

CAS No.

69258-88-4

Molecular Formula

C8H9N3O

Molecular Weight

163.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-azidophenyl)ethan-1-ol typically involves the reaction of 4-azidobenzyl chloride with ethylene glycol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(4-azidophenyl)ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the azido group to an amine group.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-azidobenzaldehyde or 4-azidobenzoic acid.

    Reduction: Formation of 2-(4-aminophenyl)ethan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-(4-azidophenyl)ethan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in click chemistry reactions.

    Biology: Employed in the study of protein-ligand interactions and as a photoaffinity label for identifying binding sites on proteins.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 2-(4-azidophenyl)ethan-1-ol involves its ability to undergo photolysis, releasing nitrogen gas and forming highly reactive nitrene intermediates. These intermediates can insert into C-H and N-H bonds, leading to the formation of covalent bonds with target molecules. This property makes it useful as a photoaffinity label in biological studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section compares 2-(4-azidophenyl)ethan-1-ol with phenyl ethanol derivatives differing in substituents, functional groups, and applications.

Structural and Functional Group Variations

Table 1: Key Properties of this compound and Analogues
Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Significance
This compound 69258-88-4 C₈H₉N₃O 163.18 -N₃ (para), -OH Click chemistry, bioconjugation
2-(4-Hydroxyphenyl)ethanol 501-94-0 C₈H₁₀O₂ 138.16 -OH (para) Lab chemical, metabolite synthesis
2-(Dimethylamino)ethan-1-ol (Deanol) 108-01-0 C₄H₁₁NO 89.14 -N(CH₃)₂ Nootropic, acetylcholine precursor
2-(2-Iodophenyl)ethan-1-ol 26059-40-5 C₈H₉IO 248.06 -I (ortho) Radiolabeling, organic synthesis
(1S)-2-Azido-1-(4-fluorophenyl)ethan-1-ol 297765-48-1 C₈H₈FN₃O 181.17 -N₃, -F (para), chiral center Chiral building block, drug intermediates
2-(4-Bromo-2-methoxyphenyl)ethan-1-ol Not reported C₉H₁₁BrO₂ 245.09 -Br (para), -OCH₃ (ortho) NMR-characterized metabolite
2-[(4-Aminophenyl)methoxy]ethan-1-ol 1019516-04-1 C₉H₁₃NO₂ 167.21 -NH₂ (para), -OCH₂ Polymer precursor, surface modification
2-(4-(tert-Butoxy)phenyl)ethan-1-ol Not reported C₁₂H₁₈O₂ 194.27 -O-t-Bu (para) NMR-studied resin intermediate

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